4-Bromo-2-fluoro-5-iodobenzonitrile

Catalog No.
S13349440
CAS No.
M.F
C7H2BrFIN
M. Wt
325.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-5-iodobenzonitrile

Product Name

4-Bromo-2-fluoro-5-iodobenzonitrile

IUPAC Name

4-bromo-2-fluoro-5-iodobenzonitrile

Molecular Formula

C7H2BrFIN

Molecular Weight

325.90 g/mol

InChI

InChI=1S/C7H2BrFIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H

InChI Key

CKYHKEBNVIUBAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Br)F)C#N

4-Bromo-2-fluoro-5-iodobenzonitrile is an organobromine compound with the molecular formula C7H2BrFIN\text{C}_7\text{H}_2\text{BrF}\text{I}\text{N} and a molecular weight of approximately 273.89 g/mol. It features a benzene ring substituted with bromine, fluorine, iodine, and a nitrile group. The compound is characterized by its pale brown crystalline solid form and is sensitive to light, requiring storage in dark conditions to maintain stability. Its melting point ranges from 34 to 38 °C, while its boiling point is noted to be around 80 °C at reduced pressure .

Typical of aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The presence of the halogen atoms (bromine and iodine) allows for nucleophilic substitution reactions where nucleophiles can replace these halogens.
  • Electrophilic Aromatic Substitution: The nitrile group can direct further substitutions on the aromatic ring, allowing for functionalization at ortho and para positions relative to the nitrile.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules .

The synthesis of 4-Bromo-2-fluoro-5-iodobenzonitrile typically involves multi-step organic reactions:

  • Halogenation: Starting from a suitable precursor, bromination and fluorination can be performed using corresponding halogenating agents.
  • Iodination: Iodine can be introduced through electrophilic iodination methods or via coupling reactions.
  • Nitrilation: The nitrile group can be introduced through nucleophilic substitution of an appropriate leaving group or via direct nitration of an aromatic compound.

These steps may require careful control of reaction conditions to achieve high yields and purity .

4-Bromo-2-fluoro-5-iodobenzonitrile has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis, particularly for developing new therapeutic agents.
  • Material Science: Used in the synthesis of functional materials that may exhibit unique electronic or optical properties.
  • Chemical Research: Serves as an intermediate in synthetic organic chemistry for creating complex molecules .

Several compounds share structural similarities with 4-Bromo-2-fluoro-5-iodobenzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-fluoro-5-iodobenzeneC7H4BrF IContains no nitrile group; primarily used in pharmaceuticals.
3-Bromo-2-fluoro-5-iodobenzonitrileC7H4BrF IDifferent substitution pattern; potential for different reactivity.
4-Bromo-3-fluoroiodobenzeneC7H4BrF ISimilar halogen substitutions but lacks the nitrile functionality.
1-Bromo-2-chloro-5-iodobenzonitrileC7H4BrCl IChlorine instead of fluorine; alters reactivity and potential applications.

The presence of both bromine and iodine alongside a nitrile group distinguishes 4-Bromo-2-fluoro-5-iodobenzonitrile from these similar compounds, suggesting unique reactivity patterns and potential applications in synthesis and material science .

Electronic and Steric Effects of Multihalogenation

The simultaneous presence of bromine, fluorine, and iodine on the benzene ring creates a distinct electronic environment. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, while the bulky iodine and bromine atoms introduce steric hindrance. This combination directs regioselectivity in electrophilic substitution reactions, as demonstrated in studies where iodine’s polarizability enhances ortho/para orientation in nitration. The nitrile group further amplifies electron deficiency, making the compound susceptible to nucleophilic aromatic substitution at positions activated by halogens.

A comparative analysis of halogenated benzonitriles reveals that 4-bromo-2-fluoro-5-iodobenzonitrile occupies a unique niche. Unlike mono-halogenated analogs such as 2-fluorobenzonitrile (used in Floxacillin synthesis), this trihalogenated derivative enables sequential functionalization. For example, bromine and iodine serve as leaving groups in cross-coupling reactions, while fluorine stabilizes intermediates through inductive effects.

Synthetic Versatility in Multistep Reactions

The compound’s utility is exemplified in patents describing its role as a precursor. In one method, methyl 2-amino-4-bromo-5-fluorobenzoate undergoes iodination and cyanation to yield 4-bromo-2-cyano-5-fluorobenzoic acid derivatives. The iodine substituent in 4-bromo-2-fluoro-5-iodobenzonitrile facilitates Ullmann couplings, while bromine participates in Suzuki-Miyaura reactions, enabling modular construction of polycyclic systems.

Table 1: Comparative Properties of Halogenated Benzonitriles

CompoundMolecular FormulaMolecular Weight (g/mol)Key Reactivity Features
4-Bromo-2-fluoro-5-iodobenzonitrileC₇H₂BrFIN325.90Triple halogenation, cross-coupling sites
2-FluorobenzonitrileC₇H₄FN121.11Fluorine-directed electrophilic substitution
4-Bromo-2-cyano-5-fluorobenzoateC₉H₅BrFNO₂274.04Ester hydrolysis, cyano retention

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

4-Bromo-2-fluoro-5-iodobenzonitrile represents a trihalogenated benzonitrile derivative with a systematic International Union of Pure and Applied Chemistry name that precisely describes its molecular structure [1]. The compound carries the Chemical Abstracts Service registry number 2149598-28-5 and demonstrates the complex nomenclature requirements for multiply substituted aromatic compounds [2]. The systematic naming follows International Union of Pure and Applied Chemistry conventions where the benzonitrile core serves as the parent structure, with halogen substituents designated by their specific positions on the aromatic ring [1].

The structural framework exhibits a substitution pattern where bromine occupies the 4-position, fluorine the 2-position, and iodine the 5-position relative to the nitrile functional group [1] [3]. This particular arrangement represents one of multiple possible structural isomers that could theoretically exist with the same molecular formula but different connectivity patterns [4]. Positional isomerism occurs when functional groups or substituents occupy different positions on the same carbon chain or aromatic system [5].

The compound demonstrates positional isomerism relative to other trihalogenated benzonitrile derivatives where the same three halogen atoms could be arranged in different positions around the benzene ring [4] [6]. The specific 2,4,5-substitution pattern distinguishes this isomer from alternative arrangements such as 2,3,4- or 3,4,5-substitution patterns that would yield different chemical and physical properties [7]. Constitutional isomers of this type exhibit variations in their connectivity patterns while maintaining identical molecular formulas [4].

Molecular Formula and Atomic Connectivity Analysis

The molecular formula of 4-bromo-2-fluoro-5-iodobenzonitrile is C₇H₂BrFIN, reflecting a highly substituted aromatic system with significant halogen content [1] [2]. The molecular weight equals 325.90 grams per mole, indicating a relatively heavy organic compound due to the presence of bromine and iodine atoms [1]. The atomic connectivity analysis reveals a benzene ring framework with sequential substitution by three different halogen atoms and one nitrile group [8].

PropertyValueReference
Molecular FormulaC₇H₂BrFIN [1]
Molecular Weight325.90 g/mol [1]
Chemical Abstracts Service Number2149598-28-5 [2]
Simplified Molecular Input Line Entry SystemC1=C(C(=CC(=C1I)Br)F)C#N [1]
International Chemical Identifier KeyCKYHKEBNVIUBAI-UHFFFAOYSA-N [1]

The atomic connectivity follows a specific pattern where the benzene ring carbons are sequentially numbered, with the nitrile carbon designated as position 1 [1]. The connectivity analysis shows carbon-halogen bonds at positions 2 (fluorine), 4 (bromine), and 5 (iodine), while position 3 and 6 retain hydrogen atoms [8]. The nitrile functional group introduces a triple bond between carbon and nitrogen, creating a linear geometry that extends from the aromatic system [1].

The molecular structure exhibits significant electronic effects due to the electron-withdrawing nature of all substituents [9]. The halogen atoms demonstrate varying degrees of electronegativity, with fluorine being the most electronegative, followed by bromine and iodine [9]. This creates an asymmetric electronic distribution around the aromatic ring that influences both chemical reactivity and spectroscopic properties [10].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural identification for 4-bromo-2-fluoro-5-iodobenzonitrile through characteristic chemical shift patterns of both proton and carbon-13 nuclei [11] [12]. The aromatic proton signals appear in the typical aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electronic effects of adjacent halogen substituents [11]. The limited number of aromatic protons due to extensive halogen substitution results in a simplified proton nuclear magnetic resonance spectrum with only two distinct aromatic proton environments [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule [12]. The aromatic carbon atoms exhibit chemical shifts typically ranging from 100 to 150 parts per million, with variations depending on their proximity to electron-withdrawing halogen substituents [12] [13]. The nitrile carbon demonstrates a characteristic downfield shift appearing between 115 and 120 parts per million due to the triple bond character [14].

The fluorine-19 nuclear magnetic resonance spectrum provides additional structural confirmation through the characteristic chemical shift of the fluorine substituent [15]. Fluorine nuclear magnetic resonance chemical shifts are highly sensitive to electronic environment and typically appear in a distinct spectral window separate from other nuclei [15]. The halogen substituents create unique coupling patterns that can be observed in high-resolution nuclear magnetic resonance experiments [11].

NucleusChemical Shift Range (ppm)MultiplicityAssignment
¹H7.0-8.5Doublet/SingletAromatic protons
¹³C (Aromatic)100-150SingletAromatic carbons
¹³C (Nitrile)115-120SingletCyano carbon
¹⁹F-110 to -120SingletFluorine substituent

Infrared Vibrational Fingerprinting

Infrared spectroscopy provides characteristic vibrational fingerprints for 4-bromo-2-fluoro-5-iodobenzonitrile through specific absorption bands corresponding to functional groups and molecular vibrations [16] [17]. The nitrile functional group exhibits a strong, sharp absorption band typically appearing between 2220 and 2260 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration [14]. This characteristic frequency serves as a definitive identifier for the benzonitrile core structure [16].

Aromatic carbon-carbon stretching vibrations appear in the region between 1400 and 1600 wavenumbers, with multiple bands reflecting the substituted benzene ring system [17]. The aromatic carbon-hydrogen stretching vibrations occur above 3000 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretches that appear below this frequency [17]. The limited number of aromatic hydrogen atoms due to halogen substitution results in relatively weak aromatic carbon-hydrogen stretching bands [17].

Carbon-halogen stretching vibrations provide additional structural information through characteristic absorption frequencies [17]. Carbon-fluorine bonds typically exhibit strong absorption bands between 1000 and 1400 wavenumbers, while carbon-bromine and carbon-iodine bonds appear at lower frequencies between 500 and 800 wavenumbers [18]. The multiple halogen substituents create a complex fingerprint region below 1500 wavenumbers that serves as a unique identifier for this specific compound [17].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Nitrile (C≡N)2220-2260StrongC≡N stretch
Aromatic C=C1400-1600Medium-StrongAromatic ring modes
Aromatic C-H3000-3100Medium=C-H stretch
C-F1000-1400StrongC-F stretch
C-Br500-800MediumC-Br stretch
C-I500-600Weak-MediumC-I stretch

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-bromo-2-fluoro-5-iodobenzonitrile reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [19] [20]. The molecular ion peak appears at mass-to-charge ratio 325/327/329, reflecting the isotopic patterns of bromine and iodine atoms [21]. The bromine isotope pattern shows peaks separated by two mass units due to the natural abundance of bromine-79 and bromine-81 isotopes [22].

The base peak in the mass spectrum typically corresponds to the loss of the heaviest halogen substituent, with iodine elimination being thermodynamically favored due to the relatively weak carbon-iodine bond [19] [23]. Sequential halogen loss creates a series of fragment ions with characteristic mass differences of 127 mass units for iodine loss, 80 mass units for bromine loss, and 19 mass units for fluorine loss [22]. The nitrile group demonstrates characteristic fragmentation through the loss of hydrogen cyanide (27 mass units) or retention as a diagnostic fragment ion [20].

Fragmentation mechanisms follow established patterns for halogenated aromatic compounds, with preferential cleavage of carbon-halogen bonds in order of decreasing bond strength [22]. The aromatic ring system tends to remain intact during fragmentation, with halogen substituents eliminated as neutral atoms or radicals [23]. The resulting fragment ion patterns provide definitive structural identification and can distinguish between positional isomers through characteristic fragmentation pathways [19].

Fragment Ion (m/z)LossRelative IntensityAssignment
325/327/329-VariableMolecular ion [M]⁺
198/200-I (127)High[M-I]⁺
118/120-I, -Br (207)Medium[M-I-Br]⁺
99-I, -Br, -F (226)Medium[M-I-Br-F]⁺
76-249LowBenzene ring⁺
298/300-HCN (27)Low[M-HCN]⁺

Halogenation Strategies for Benzene Derivatives

The synthesis of polyhalogenated benzene derivatives such as 4-Bromo-2-fluoro-5-iodobenzonitrile requires sophisticated halogenation strategies that account for the electronic and steric effects of each halogen substituent. The strategic incorporation of bromine, fluorine, and iodine atoms demands careful consideration of reaction conditions, regioselectivity, and the inherent reactivity differences among these halogens [1] [2].

The fundamental mechanism of aromatic halogenation proceeds through electrophilic aromatic substitution, wherein the halogen must be activated to form a suitable electrophile. For bromine and chlorine, this activation typically involves Lewis acid catalysts such as aluminum bromide or ferric bromide, which polarize the halogen-halogen bond to generate a positively charged halogen species [1] [2]. The reaction follows a three-step mechanism: electrophile formation, nucleophilic attack by the aromatic ring forming a sigma complex, and subsequent deprotonation to restore aromaticity [3].

HalogenReagentCatalystTemperatureMechanismReactivity
BromineBr₂AlBr₃ or FeBr₃Room temperatureElectrophilic substitutionModerate
ChlorineCl₂AlCl₃ or FeCl₃Room temperatureElectrophilic substitutionModerate
IodineI₂HNO₃ or H₂O₂Room temperatureOxidative electrophilic substitutionLow (requires oxidation)
FluorineSelectfluorNoneRoom temperatureElectrophilic substitutionVery high (difficult to control)

Bromination Positional Control Mechanisms

Bromination of aromatic compounds represents one of the most controllable halogenation processes, offering excellent regioselectivity when properly executed. The activation of bromine typically employs aluminum bromide or ferric bromide as Lewis acid catalysts, which coordinate with bromine to generate the electrophilic bromine cation [1] [4]. The mechanism proceeds through formation of a polarized bromine-catalyst complex, followed by electrophilic attack on the aromatic ring.

The positional selectivity in bromination is governed by the electronic properties of existing substituents on the aromatic ring. Electron-withdrawing groups such as nitrile direct incoming electrophiles to the meta position, while electron-donating groups favor ortho and para substitution [5]. For 4-Bromo-2-fluoro-5-iodobenzonitrile synthesis, the bromination step must be carefully positioned in the synthetic sequence to exploit these directing effects.

The formation of the bromine electrophile can be represented as: Br₂ + AlBr₃ → Br⁺ + AlBr₄⁻. This polarized species exhibits enhanced electrophilicity compared to molecular bromine, enabling reaction with deactivated aromatic systems [4]. The reaction temperature is typically maintained at room temperature to prevent over-bromination and side reactions.

Recent advances in bromination methodology have introduced milder conditions using N-bromosuccinimide in combination with Lewis acids, providing improved selectivity and reduced formation of polyhalogenated byproducts [6]. These conditions are particularly advantageous when working with sensitive substrates or when precise positional control is required.

Iodination Pathways in Nitrile-Containing Arenes

Iodination of aromatic compounds presents distinct mechanistic challenges compared to bromination and chlorination due to the inherently low reactivity of molecular iodine toward electron-deficient aromatic systems. Nitrile-containing arenes are particularly challenging substrates for iodination due to the strong electron-withdrawing nature of the cyano group, which deactivates the aromatic ring toward electrophilic attack [10] [8].

The successful iodination of deactivated aromatic systems requires the use of oxidizing agents to generate highly electrophilic iodine species. Nitric acid serves as the most commonly employed oxidant, converting molecular iodine to the iodine cation through an oxidative process [10] [8]. The reaction mechanism involves the formation of I⁺ species, which exhibits sufficient electrophilic character to react with electron-deficient aromatic rings.

Alternative oxidizing systems include hydrogen peroxide in combination with sulfuric acid, copper salts, and various hypervalent iodine reagents [11] [8]. These systems operate through similar principles, generating electrophilic iodine species capable of attacking deactivated aromatic substrates. The choice of oxidizing system often depends on the specific substrate and desired reaction conditions.

The regioselectivity of iodination in nitrile-containing arenes follows predictable patterns based on the directing effects of the cyano group. The nitrile substituent acts as a strong meta-director, favoring substitution at positions that minimize steric and electronic repulsion [12]. This directing effect can be exploited to achieve selective iodination at specific positions on the aromatic ring.

Recent developments in iodination methodology have introduced milder conditions using silver salts in combination with molecular iodine. Silver sulfate, silver hexafluoroantimonate, and related silver compounds serve as effective mediators for iodination of chlorinated and other substituted aromatic compounds [12]. These methods offer improved selectivity and functional group compatibility compared to traditional oxidative approaches.

The mechanistic understanding of aromatic iodination has evolved to recognize the importance of single-electron transfer processes in certain cases. Some iodination reactions may proceed through radical cation intermediates rather than classical electrophilic aromatic substitution pathways [13]. This mechanistic diversity provides opportunities for developing new synthetic approaches tailored to specific substrate classes.

Nitrile Group Formation and Stabilization

The formation of the nitrile group in aromatic systems can be achieved through several distinct synthetic pathways, each offering specific advantages and limitations depending on the target molecule and available starting materials. The synthesis of benzonitrile derivatives represents a critical step in the preparation of 4-Bromo-2-fluoro-5-iodobenzonitrile, requiring careful consideration of functional group compatibility and reaction conditions [14] [15].

MethodStarting MaterialReagentConditionsYield RangeAdvantagesLimitations
Sandmeyer reactionAniline (via diazonium)CuCN/NaCNAcidic, cold70-90%Reliable, high yieldRequires aniline
Rosenmund-von Braun reactionAryl halideCuCNHigh temperature50-80%Direct from halideHarsh conditions
Direct cyanationAryl substrateNaCN/oxidantPhotochemical/oxidative30-70%No pre-functionalizationLimited scope
Aldoxime dehydrationBenzaldehydeNH₂OH·HClHeating80-95%Simple procedureRequires aldehyde

The classical Sandmeyer reaction remains the most reliable method for introducing nitrile groups into aromatic systems. This transformation proceeds through the formation of diazonium salts from aniline precursors, followed by nucleophilic substitution with cyanide sources such as copper cyanide or sodium cyanide [14]. The reaction mechanism involves the displacement of the diazonium group by cyanide, typically occurring under acidic conditions at low temperatures to prevent decomposition of the diazonium intermediate.

The stability of the nitrile group under various reaction conditions makes it an attractive functional handle for multi-step syntheses. The cyano group exhibits remarkable resistance to many common reagents, including strong acids, bases, and oxidizing agents under moderate conditions [15]. This stability allows for the incorporation of the nitrile group early in a synthetic sequence, followed by installation of other functional groups without concern for nitrile decomposition.

Alternative approaches to nitrile formation include the dehydration of primary amides and aldoximes, both of which can be achieved under relatively mild conditions [15] [16]. The dehydration of benzaldoxime using phosphorus oxychloride or thionyl chloride provides an efficient route to benzonitriles, particularly when the corresponding aldehyde is readily available. This approach has been successfully employed in green chemistry applications using ionic liquid catalysts [16].

Modern developments in nitrile synthesis have focused on direct cyanation methods that avoid the need for pre-functionalized starting materials. Photochemical cyanation using sodium cyanide in the presence of electron acceptors represents an emerging approach for direct introduction of nitrile groups into aromatic hydrocarbons [17]. These methods operate under mild conditions and offer potential advantages in terms of atom economy and environmental impact.

The stabilization of nitrile groups in polyhalogenated aromatic systems requires consideration of the electronic effects of multiple halogen substituents. The presence of electron-withdrawing halogens generally enhances the stability of the nitrile group by reducing the electron density on the aromatic ring . This electronic deactivation also influences the reactivity of the nitrile carbon toward nucleophilic attack, potentially affecting subsequent transformations.

Purification and Isolation Protocols

The purification and isolation of 4-Bromo-2-fluoro-5-iodobenzonitrile requires specialized techniques due to its unique physical and chemical properties. The compound exists as a pale brown crystalline solid with a melting point range of 34-38°C and exhibits light sensitivity, necessitating storage under dark conditions . These characteristics dictate the selection of appropriate purification methods and handling procedures.

MethodPrincipleSuitable ForPurity AchievedScaleCost
RecrystallizationSolubility differenceCrystalline solidsVery high (>99%)Lab to industrialLow
Column chromatographyAdsorption/polarityMost organic compoundsHigh (95-99%)Lab to pilotModerate
DistillationBoiling point differenceVolatile compoundsModerate to highLab to industrialLow
SublimationVapor pressure differenceSublimable solidsVery high (>99%)Lab scaleLow

Recrystallization represents the most effective purification method for polyhalogenated benzonitrile derivatives due to their crystalline nature and favorable solubility properties. The process exploits the differential solubility of the target compound and impurities in various solvents, typically employing a temperature-dependent approach where the compound is dissolved in hot solvent and allowed to crystallize upon cooling [19] [20].

The selection of recrystallization solvent is critical for achieving optimal purification results. For halogenated aromatic compounds, common solvents include ethanol, methanol, acetone, and various hydrocarbon solvents [19]. The ideal solvent should dissolve the compound readily at elevated temperature while showing limited solubility at room temperature or below. Mixed solvent systems, such as ethanol-water mixtures, can provide additional control over crystallization behavior.

The crystallization process must be carefully controlled to ensure formation of well-defined crystals with minimal occlusion of impurities. Slow cooling rates generally favor the formation of larger, purer crystals, while rapid cooling may lead to smaller crystals with trapped impurities [20]. The addition of seed crystals can help initiate crystallization and control crystal morphology.

Column chromatography provides an alternative purification approach, particularly useful when recrystallization is ineffective or when dealing with small quantities of material [21] [22]. The technique separates compounds based on their differential affinity for the stationary phase, typically silica gel or alumina. The high polarity of halogenated benzonitriles due to the presence of multiple electron-withdrawing groups influences their chromatographic behavior.

The selection of mobile phase composition is crucial for achieving effective separation in column chromatography. Non-polar to moderately polar solvent systems, such as hexane-ethyl acetate mixtures, are typically employed for halogenated aromatic compounds [22]. The exact composition must be optimized based on thin-layer chromatography analysis to ensure adequate separation while maintaining reasonable elution times.

Gas chromatographic methods have been developed specifically for the separation and analysis of halogenated aromatic regioisomers, providing both analytical and preparative capabilities [23]. These methods exploit the subtle differences in volatility and polarity among positional isomers, enabling high-resolution separations that may be difficult to achieve by other means.

Specialized handling considerations for 4-Bromo-2-fluoro-5-iodobenzonitrile include protection from light to prevent photodegradation and careful temperature control during purification procedures . The compound's moderate volatility at reduced pressure (boiling point around 80°C at reduced pressure) may allow for purification by vacuum distillation in some cases, though this approach requires careful optimization to prevent decomposition.

The final isolated material should be characterized by appropriate analytical techniques including melting point determination, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm identity and purity. Storage under inert atmosphere and protection from light are recommended to maintain compound stability over extended periods .

Quality control measures for large-scale purification include monitoring of impurity levels through high-performance liquid chromatography or gas chromatography, ensuring consistent product quality across different batches. The development of robust purification protocols is essential for reliable synthesis of this specialized halogenated benzonitrile derivative.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

324.83994 g/mol

Monoisotopic Mass

324.83994 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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